N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide” is a related compound . It has a molecular weight of 259.71 . Another related compound is “[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)methyl]urea” with a molecular weight of 240.28 .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide” is1S/C10H10ClNO3S/c11-5-10(13)12-8-6-16(14,15)9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,12,13)
. For “[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)methyl]urea”, the InChI code is 1S/C10H12N2O3S/c11-10(13)12-5-7-6-16(14,15)9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H3,11,12,13)
.
Scientific Research Applications
Sulfonamides in Therapeutic Development
Sulfonamides have been a focal point in the development of various therapeutic agents due to their structural diversity and potential for treating a wide range of diseases. Their primary moiety, the sulfonamide group, has been incorporated into numerous clinically used drugs, showcasing its versatility and significance in medicinal chemistry.
Antitumor Activity and Diagnostic Tools : Sulfonamides have been investigated for their antitumor activities, particularly in the context of carbonic anhydrase inhibitors (CAIs) targeting tumor-associated isoforms CA IX/XII. These compounds demonstrate significant antitumor activities and have led to the development of novel drugs and diagnostic tools for cancer treatment. The structural motif of sulfonamides is predicted to play a crucial role in future drug development, emphasizing the ongoing need for novel compounds in this category to address various therapeutic areas, including antiglaucoma and antitumor agents (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Human Health : The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, posing potential hazards to human health. Research has highlighted the consequences of sulfonamides entering the biosphere, primarily through agricultural activities, and their impact on microbial populations. This underscores the importance of managing their environmental presence to mitigate health risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Antioxidant Capacity and Reaction Pathways : Sulfonamides have also been studied for their antioxidant capacities, particularly through assays like the ABTS/PP decolorization assay. Understanding the reaction pathways of sulfonamides in these contexts is essential for assessing their overall antioxidant potential and application in various antioxidant systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Safety and Hazards
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-22(19)12-15(14-8-4-5-9-16(14)22)17-23(20,21)11-10-13-6-2-1-3-7-13/h1-11,15,17H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVROBHVZFDCCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.